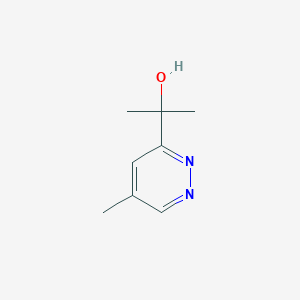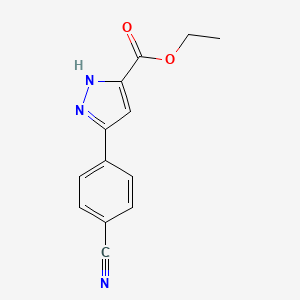![molecular formula C29H30ClN11O11S2 B13907198 (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Métodos De Preparación
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiazole ring: This step involves the reaction of 2-amino-5-chloro-1,3-thiazole with appropriate reagents to introduce the amino and carboxypropan-2-yloxyimino groups.
Coupling with the bicyclic core: The thiazole derivative is then coupled with the bicyclic core structure through an amide bond formation.
Introduction of the pyrimidine ring:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly at the oxo groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound’s structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Given its complex structure and potential biological activity, this compound could be investigated for its therapeutic potential, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s multiple functional groups and heterocyclic rings suggest it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions could modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include other bicyclic compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific biological activities and applications. Examples of similar compounds include:
- **this compound
- **this compound
Propiedades
Fórmula molecular |
C29H30ClN11O11S2 |
|---|---|
Peso molecular |
808.2 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H30ClN11O11S2/c1-29(2,27(49)50)52-38-17(16-20(30)54-28(32)37-16)23(45)36-18-24(46)41-19(26(47)48)11(9-53-25(18)41)6-39-7-12(21(31)35-10-39)33-3-4-34-22(44)13-5-14(42)15(43)8-40(13)51/h5,7-8,10,18,25,31,33,51H,3-4,6,9H2,1-2H3,(H7,32,34,36,37,43,44,45,47,48,49,50)/b38-17-/t18-,25-/m1/s1 |
Clave InChI |
WUCKZQNKKIJUSF-UVXYUCGCSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-] |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
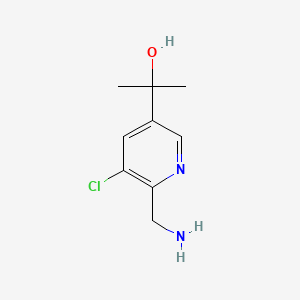
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
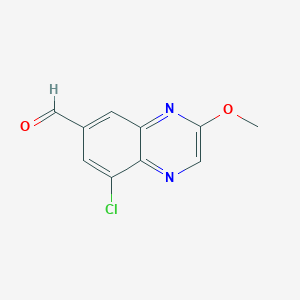
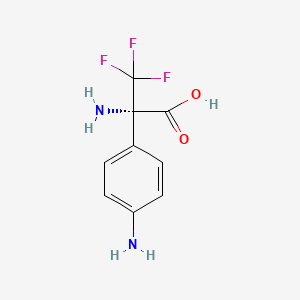


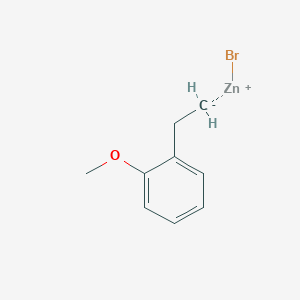
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
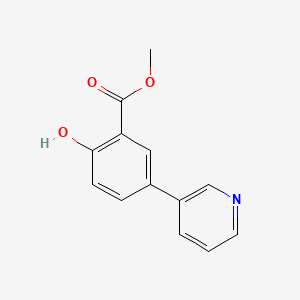
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
